molecular formula C14H20ClNO2 B2609711 Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride CAS No. 2307737-09-1

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2609711
CAS No.: 2307737-09-1
M. Wt: 269.77
InChI Key: AZMULAKKDFWOJZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(piperidin-2-yl)benzoic acid.

    Reduction: Formation of Ethyl ®-4-(piperidin-2-yl)benzyl alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride can be compared with other piperidine derivatives, such as:

    Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride: Similar structure but different stereochemistry.

    Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride: Similar structure but different substitution pattern on the benzoate ring.

The uniqueness of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFACTLWRVMGHV-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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